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Compound of Interest

Compound Name: Utatrectinib

Cat. No.: B1666234 Get Quote

As "Utrectinib" did not yield specific results, this guide focuses on two prominent tyrosine

kinase inhibitors, Entrectinib and Repotrectinib, which share similar core targets. This

document provides a detailed overview of their target profiles, selectivity, and the

methodologies used for their characterization, tailored for researchers, scientists, and drug

development professionals.

Introduction
Entrectinib and Repotrectinib are potent inhibitors of Tropomyosin Receptor Kinases (TRK A, B,

and C), ROS proto-oncogene 1 (ROS1), and Anaplastic Lymphoma Kinase (ALK).[1][2][3][4][5]

[6][7] These kinases are key drivers in the proliferation and survival of various cancer cells.[1]

[2][3][4][5][6][7] Repotrectinib is considered a next-generation tyrosine kinase inhibitor (TKI)

designed to overcome resistance mutations that can emerge during treatment with earlier-

generation TKIs.[1][6]

Target Profile and Selectivity
The inhibitory activity of Entrectinib and Repotrectinib has been quantified against their primary

targets and a broader panel of kinases to determine their selectivity. The half-maximal inhibitory

concentration (IC50) is a key measure of a drug's potency.

Primary Target Inhibition
The IC50 values for Entrectinib and Repotrectinib against their primary kinase targets are

summarized below.
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Kinase Entrectinib IC50 (nM) Repotrectinib IC50 (nM)

TRKA 1, 2 0.83

TRKB 0.57, 3 0.05

TRKC 1.1, 5 0.1

ROS1 0.07, 7 0.07

ALK 12, 19 1.01

ALK (L1196M) - 1.08

ALK (G1202R) - 1.26

Data compiled from multiple sources.[2][3][8][9]

Off-Target Selectivity Profile
To assess their selectivity, these inhibitors are screened against a panel of other kinases.

Lower IC50 values indicate stronger inhibition.

Kinase Entrectinib IC50 (nM) Repotrectinib IC50 (nM)

JAK2 40 1.04

LYN - 1.66

Src - 5.3

FAK 140 6.96

IGF1R 122 -

FLT3 164 -

ACK1 70 -

Data for off-target kinases is not exhaustive and represents a selection of tested kinases.[1][9]

Mechanism of Action and Signaling Pathways
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Entrectinib is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the

kinase, preventing the phosphorylation of downstream substrates.[3][10] Repotrectinib also

functions by inhibiting the phosphorylation activity of its target kinases.[1] Inhibition of TRK,

ROS1, and ALK disrupts key signaling pathways involved in cell growth and survival, primarily

the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, leading to cell cycle arrest and

apoptosis.[1][3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1666234?utm_src=pdf-custom-synthesis
https://aacrjournals.org/mct/article/15/4/628/146086/Entrectinib-a-Pan-TRK-ROS1-and-ALK-Inhibitor-with
https://www.sdiarticle4.com/prh/doc/Rev_JPRI_73897_Sus_A.pdf
https://pubmed.ncbi.nlm.nih.gov/34521321/
https://pubmed.ncbi.nlm.nih.gov/34521321/
https://pubmed.ncbi.nlm.nih.gov/34521321/
https://www.cancer.fr/professionnels-de-sante/veille/nota-bene-cancer/bulletin-n-302/entrectinib-a-pan-trk-ros1-and-alk-inhibitor-with-activity-in-multiple-molecularly-defined-cancer-indications
https://www.cancer.fr/professionnels-de-sante/veille/nota-bene-cancer/bulletin-n-302/entrectinib-a-pan-trk-ros1-and-alk-inhibitor-with-activity-in-multiple-molecularly-defined-cancer-indications
https://www.thermofisher.com/us/en/home/references/protocols/drug-discovery/kinase-protocols/lanthascreen-kinase-assay-basic-training-module/lanthascreen-kinase-activity-assays.html
https://synapse.patsnap.com/article/what-clinical-trials-have-been-conducted-for-repotrectinib
https://www.esmo.org/oncology-news/durable-activity-of-repotrectinib-in-patients-with-ros1-fusion-positive-nsclc-regardless-of-previous-treatment-with-a-ros1-tki
https://www.researchgate.net/figure/Immunoblotting-of-treated-cell-lines-Western-blot-of-depicting-p-ROS1-Tyr-2274-the_fig2_378693531
https://pmc.ncbi.nlm.nih.gov/articles/PMC10283448/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10283448/
https://documents.thermofisher.com/TFS-Assets/BID/manuals/MAN0017452_LanthaScreen_Eu_VRK2_Binding_Assay_UB.pdf
https://www.benchchem.com/product/b1666234#utrectinib-target-profile-and-selectivity
https://www.benchchem.com/product/b1666234#utrectinib-target-profile-and-selectivity
https://www.benchchem.com/product/b1666234#utrectinib-target-profile-and-selectivity
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666234?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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